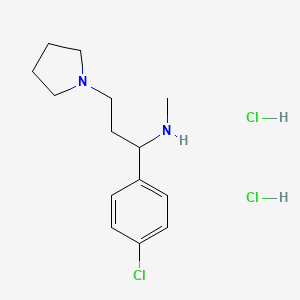

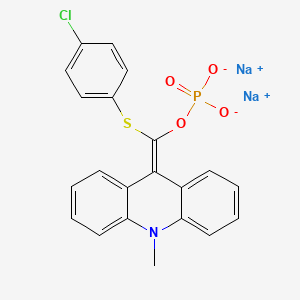

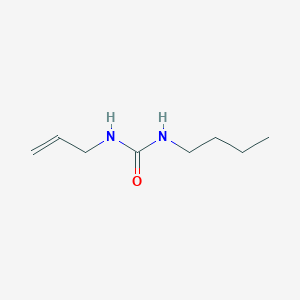

![molecular formula C7H15NS B3034665 [2-(Cyclopentylthio)ethyl]amine CAS No. 204129-50-0](/img/structure/B3034665.png)

[2-(Cyclopentylthio)ethyl]amine

説明

The compound [2-(Cyclopentylthio)ethyl]amine is a thioether derivative characterized by the presence of a cyclopentylthio group attached to an ethylamine moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds, which can be informative for understanding the chemical behavior and potential applications of this compound.

Synthesis Analysis

The synthesis of thioether derivatives typically involves the reaction of a thiol with an alkyl halide. In the context of the provided papers, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines was achieved by converting 2,5-dimethoxybenzenethiol to thioether derivatives using various alkyl, fluoroalkyl, alkenyl, and benzyl halides . This method could potentially be adapted for the synthesis of this compound by reacting cyclopentyl mercaptan with an appropriate ethyl halide under similar conditions.

Molecular Structure Analysis

The molecular structure of thioether derivatives like this compound can be elucidated using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The paper on the synthesis of 2(2-tetrahydropyranylthio) methyl cyclopropyl amines confirms the structures of the synthesized compounds through IR, NMR, and elemental analysis . These techniques would likely be applicable for confirming the structure of this compound as well.

Chemical Reactions Analysis

Thioether compounds can participate in various chemical reactions, including oxidation and alkylation. The reactivity of the thio group in this compound could be explored through reactions that target this functional group. Although the provided papers do not discuss the chemical reactions of this compound specifically, they do provide examples of reactions involving thioether compounds, which may include free radical scavenging as mentioned in the context of potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and reactivity, would be influenced by the presence of the thioether and amine groups. While the provided papers do not detail these properties for this compound, they do suggest that thioether compounds may have applications in disease treatment due to their potential role as free radical scavengers . This indicates that this compound could also possess similar properties, making it a candidate for further investigation in medicinal chemistry.

科学的研究の応用

Enantioselective Catalysis

Primary amine-thiourea derivatives, like [2-(Cyclopentylthio)ethyl]amine, have been identified as active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process demonstrates broad substrate scope and good-to-excellent diastereoselectivity, suggesting potential applications in stereoselective synthesis (Huang & Jacobsen, 2006).

Bioconjugation in Aqueous Media

In the context of bioconjugation, primary amines like this compound may be relevant in reactions involving carbodiimides. These reactions often occur in aqueous media and are crucial in forming amide bonds between carboxylic acids and amines, a fundamental process in biochemistry (Nakajima & Ikada, 1995).

Cyclization Reactions

The cyclization of ethyl glyoxalate and amines in the presence of Pd(TFA)(2) to form cyclic dehydro-α-amino acid derivatives is another area where this compound might be utilized. This process offers a quick and efficient method to synthesize highly substituted dihydro-pyrrol-2-ones (Luo et al., 2012).

Antimicrobial Activity

2-Aminothiophenes, which can be synthesized using this compound, have demonstrated significant biological properties, including antimicrobial, antifungal, and antitumor activities. This suggests potential applications in pharmaceuticals and medicine (Prasad et al., 2017).

Polymer Synthesis

Tertiary amine methacrylates, such as those derived from this compound, have been used in the synthesis of homopolymers and diblock copolymers. These polymers exhibit unique solubility and temperature-responsive behaviors, indicating potential in materials science and engineering (Bütün, Armes, & Billingham, 2001).

Regioselective Synthesis

A primary amine such as this compound may be involved in regioselective synthesis, for example, forming 1-alkyl-4-imidazolecarboxylates. This demonstrates its utility in creating compounds with specific structural features (Helal & Lucas, 2002).

Safety and Hazards

作用機序

Target of Action

It is known that amines, including primary amines like [2-(cyclopentylthio)ethyl]amine, often interact with various receptors and enzymes in the body . For instance, some amines act on the neuromuscular junction, affecting nicotinic receptors .

Mode of Action

Amines can act as agonists or antagonists at their target sites . For example, neuromuscular blocking drugs, which are amines, can act as agonists and antagonists at postjunctional nicotinic receptors .

Biochemical Pathways

Amines can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Amines undergo various metabolic transformations, such as oxidation and dealkylation . These transformations can impact the bioavailability of the compound.

Result of Action

The action of amines can result in various physiological effects depending on their targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the potency of amines . Additionally, certain conditions, such as the presence of other competing nucleophiles, should be avoided for optimal activity .

特性

IUPAC Name |

2-cyclopentylsulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c8-5-6-9-7-3-1-2-4-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBBSMWTJGXZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

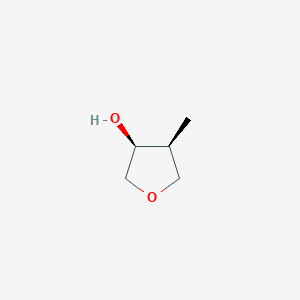

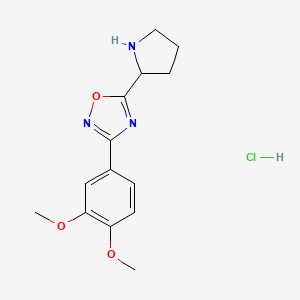

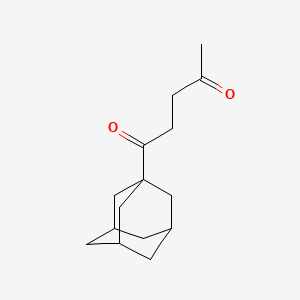

![1-Benzyl-4-[(4-methylphenyl)methyl]piperidin-4-ol](/img/structure/B3034583.png)

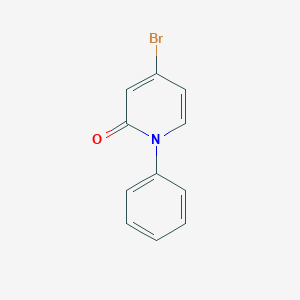

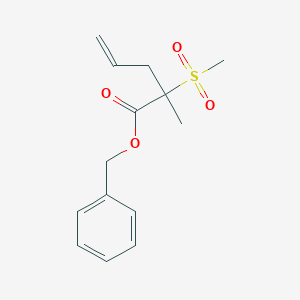

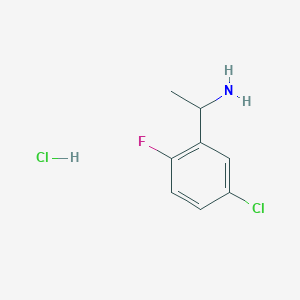

![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)

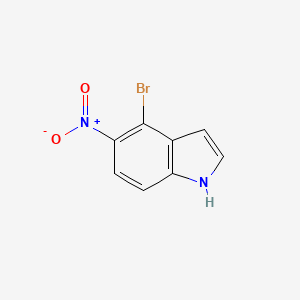

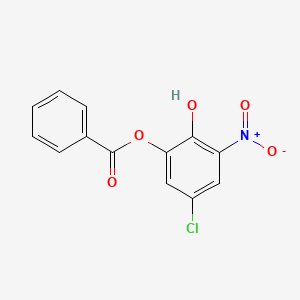

![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)